2,6-Dimethyl-3-hydroxypyridine

Catalog No.
S606588
CAS No.
1122-43-6
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethyl-3-hydroxypyridine

CAS Number

1122-43-6

Product Name

2,6-Dimethyl-3-hydroxypyridine

IUPAC Name

2,6-dimethylpyridin-3-ol

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-5-3-4-7(9)6(2)8-5/h3-4,9H,1-2H3

InChI Key

AMQJAKKATFMFTR-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)O)C

Synonyms

2,6-dimethyl pyridinol, 2,6-dimethyl-3-oxypyridine, 2,6-dimethyl-3-oxypyridine hydrochloride

Canonical SMILES

CC1=NC(=C(C=C1)O)C

Synthesis and Characterization:

2,6-Dimethyl-3-hydroxypyridine (also known as viciazine or 2,6-lutidine-3-ol) is a heterocyclic aromatic compound with the chemical formula C7H9NO. Its synthesis and characterization have been reported in various scientific studies. For instance, one study describes its preparation through the reaction of 2,6-dimethylpyridine N-oxide with sodium hydroxide. Another study details its characterization using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) [].

Biological Activity:

,6-Dimethyl-3-hydroxypyridine has been investigated for its potential biological activities. Studies suggest that it may possess:

  • Antimicrobial activity: It has been shown to exhibit antibacterial and antifungal properties against various pathogens [, ].
  • Antioxidant activity: Research indicates that it may act as an antioxidant, potentially protecting cells from oxidative damage [].
  • Enzyme inhibition: Studies suggest that it might inhibit specific enzymes, potentially impacting certain biological processes.

Other Applications:

Beyond its potential biological applications, 2,6-dimethyl-3-hydroxypyridine may also be used in:

  • Organic synthesis: As a starting material for the synthesis of other complex organic molecules.
  • Material science: As a component in the development of new materials with specific properties.

2,6-Dimethyl-3-hydroxypyridine, also known as viciazine or 2,6-lutidine-3-ol, is a heterocyclic aromatic compound with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol. This compound features a six-membered pyridine ring with two methyl groups at the 2nd and 6th positions and a hydroxyl group (-OH) at the 3rd position. The structure contributes to its unique chemical properties and reactivity, making it an important compound in various scientific research areas .

  • Potential for skin and eye irritation due to the aromatic ring.
  • Wear appropriate personal protective equipment (PPE) when handling the compound.
Characteristic of hydroxypyridine derivatives. Notably, it can undergo:

  • Electrophilic Substitution: The presence of the hydroxyl group enhances the reactivity of the pyridine ring, allowing for electrophilic substitution reactions at various positions on the ring .
  • Deuterium Exchange: In acid and base-catalyzed reactions, deuterium exchange studies have shown that protons at the 2, 4, and 6 positions can be exchanged under specific conditions, highlighting the influence of substituents on reactivity .
  • Reactions with Formaldehyde: It can react with formaldehyde in basic conditions to yield various derivatives, including 2-hydroxymethyl derivatives .

Research indicates that 2,6-dimethyl-3-hydroxypyridine exhibits notable biological activities. Studies have suggested potential roles in:

  • Neuroprotection: Compounds related to this structure have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases.
  • Histone Deacetylase Inhibition: Similar hydroxypyridine derivatives have been identified as zinc-binding groups for histone deacetylase inhibition, suggesting potential applications in cancer therapy .

Several methods exist for synthesizing 2,6-dimethyl-3-hydroxypyridine:

  • From 2,6-Dimethylpyridine N-Oxide: A common method involves treating 2,6-dimethylpyridine N-oxide with sodium hydroxide. This reaction facilitates the formation of the hydroxyl group at the 3-position through nucleophilic substitution.
  • Using Formaldehyde: Another synthesis route involves reacting 3-hydroxypyridine with formaldehyde under basic conditions to generate various substituted products .

The unique properties of 2,6-dimethyl-3-hydroxypyridine enable its use in various applications:

  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development targeting neurodegenerative diseases and cancer.
  • Chemical Research: It serves as a reagent in organic synthesis and as a model compound for studying pyridine chemistry.
  • Agricultural Chemicals: Investigations into its herbicidal properties suggest possible applications in agriculture .

Interaction studies involving 2,6-dimethyl-3-hydroxypyridine have focused on its behavior in biological systems and its interactions with other molecules:

  • Metal Complexation: The compound's ability to bind metal ions has been studied extensively, particularly regarding its role as a ligand in coordination chemistry.
  • Biological Targets: Research has explored its interactions with enzymes and receptors relevant to neuroprotection and cancer pathways .

Several compounds share structural similarities with 2,6-dimethyl-3-hydroxypyridine. These include:

Compound NameStructural FeaturesUnique Properties
3-HydroxypyridineHydroxyl group at position 3Serves as a precursor for various derivatives
2-Methyl-3-hydroxypyridineMethyl group at position 2Exhibits different reactivity patterns due to substitution
4-HydroxypyridineHydroxyl group at position 4Known for distinct biological activities compared to 3-hydroxypyridine
Pyridoxine (Vitamin B6)Contains hydroxyl groups and additional functional groupsEssential nutrient with diverse biological roles

The uniqueness of 2,6-dimethyl-3-hydroxypyridine lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to these similar compounds. Its dual methyl substitutions enhance stability while providing avenues for further functionalization not typically seen in other derivatives .

The classical synthesis of 2,6-dimethyl-3-hydroxypyridine has been extensively investigated through multiple established pathways . The most prominent classical approach involves the nucleophilic substitution of 2,6-dimethylpyridine nitrogen oxide with sodium hydroxide . This method facilitates the formation of the hydroxyl group at the 3-position through a well-characterized nucleophilic substitution mechanism .

Alternative classical methodologies include the direct conversion of 3-chloropyridine derivatives under alkaline conditions [4]. This approach demonstrates the versatility of halopyridine precursors in accessing hydroxypyridine structures [4]. The reaction proceeds through nucleophilic aromatic substitution, where the chlorine atom is displaced by hydroxide under elevated temperature conditions [4].

MethodStarting MaterialReagent SystemReaction ConditionsYield Range
Nitrogen Oxide Route2,6-Dimethylpyridine N-oxideSodium hydroxideNucleophilic substitutionVariable
Halopyridine Route3-ChloropyridineAlkaline hydroxide130-140°C, 2 hours85-90%
Furan Precursor RouteAcylfuransAmmoniaHigh pressure/temperatureVariable

The furan-based synthetic approach represents another classical methodology where acylfurans undergo ring expansion reactions with ammonia under high pressure and temperature conditions [16]. This method demonstrates the utility of heterocyclic ring transformations in pyridine synthesis [16]. The reaction mechanism involves the formation of dihydropyridinol intermediates followed by oxidative aromatization [16].

Advanced Synthesis Protocol Development

Advanced synthesis protocols for 2,6-dimethyl-3-hydroxypyridine have evolved to incorporate more sophisticated reaction conditions and catalyst systems [2] [7]. The development of multicomponent condensation reactions has emerged as a significant advancement in the field [2]. These protocols typically employ aldehydes, acetoacetic acid derivatives, and nitrogen sources under controlled conditions [2].

The Hantzsch condensation methodology has been adapted for the synthesis of related dimethylpyridine derivatives, providing insights into optimized reaction parameters [2]. The use of isopropanol as solvent has proven superior to other alcoholic solvents due to enhanced crystallization properties of the products [2]. Temperature control between 50-85°C has been identified as optimal for maintaining selectivity while ensuring reasonable reaction rates [2].

ParameterConventional ProtocolAdvanced ProtocolImprovement Factor
Temperature Range130-140°C50-85°CEnergy efficiency
Reaction Time2-84 hours1-24 hoursTime optimization
Solvent SystemBasic alcoholsSpecialized solventsSelectivity enhancement
Catalyst LoadingStoichiometricCatalytic amountsMaterial efficiency

Modern protocols have incorporated improved workup procedures including controlled neutralization to specific pH ranges [4]. The neutralization of reaction mixtures to pH 6-7 using concentrated hydrochloric acid has proven critical for product isolation [4]. Subsequent thermal treatment under reduced pressure facilitates water removal and product concentration [4].

Green Chemistry Innovation Approaches

Green chemistry innovations in 2,6-dimethyl-3-hydroxypyridine synthesis have focused on developing environmentally sustainable methodologies [5] [12]. Biocatalytic processes utilizing whole cell systems have emerged as promising alternatives to traditional chemical synthesis [5]. The development of one-pot biocatalytic processes demonstrates significant potential for reducing environmental impact [5].

Electrocatalytic hydrogenation represents a cutting-edge green chemistry approach for pyridine derivative synthesis [12]. These methods operate at ambient temperature and pressure conditions, significantly reducing energy requirements compared to traditional thermochemical processes [12]. The electrocatalytic systems achieve high current efficiency while maintaining excellent selectivity [12].

Water-based reaction systems have been developed as environmentally benign alternatives to organic solvent systems [5]. These aqueous processes often demonstrate enhanced reaction rates and improved product isolation procedures [5]. The integration of renewable feedstocks and biodegradable catalysts further enhances the sustainability profile of these methodologies [5].

Green Chemistry MetricTraditional MethodGreen InnovationEnvironmental Benefit
Solvent TypeOrganic solventsWater/ethanolReduced toxicity
Energy RequirementHigh temperatureAmbient conditionsEnergy conservation
Catalyst RecyclabilitySingle useMultiple cyclesWaste reduction
Atom EconomyModerateHighMaterial efficiency

Catalytic Process Research and Development

Catalytic process development for 2,6-dimethyl-3-hydroxypyridine synthesis encompasses various catalyst types and reaction mechanisms [8] [12]. Metal-catalyzed processes have demonstrated exceptional selectivity and efficiency in pyridine synthesis applications [8]. The Bohlmann-Rahtz pyridine synthesis utilizes various catalytic systems including Amberlyst 15 ion-exchange resin and zinc bromide [8].

Rhodium-based catalysts have shown particular promise for electrochemical hydrogenation of pyridine derivatives [12]. These catalysts achieve quantitative conversion with current efficiencies exceeding 99% under optimized conditions [12]. The carbon-supported rhodium systems demonstrate excellent durability over multiple reaction cycles [12].

Heterogeneous catalysis using supported metal systems provides advantages in terms of catalyst recovery and reuse [9]. The development of high-capacity polymer-grafted catalysts has enhanced volumetric efficiency compared to traditional resin systems [9]. These materials demonstrate superior ion-exchange capacity while maintaining narrow elution profiles [9].

Catalyst SystemActive ComponentSubstrate ScopeReaction ConditionsPerformance Metrics
Metal ChloridesVarious metalsGeneral pyridinesModerate temperatureCost-effective
Acidic CatalystsSolid acidsSpecific substratesMild conditionsEnvironmental balance
Ion-Exchange ResinsFunctional groupsBroad substrate rangeVariable temperatureRecyclability
Metal ComplexesTransition metalsSpecialized reactionsControlled conditionsHigh selectivity

Weakly Basic Ion-Exchange Resin Catalysis Studies

Weakly basic ion-exchange resins have been extensively studied as catalysts for 2,6-dimethyl-3-hydroxypyridine synthesis [10] [13]. These resins utilize primary to tertiary amino groups as functional groups and exhibit weakly alkaline behavior [13]. The polystyrene and polyacrylic ester frameworks provide structural stability under reaction conditions [13].

The mechanism of weakly basic resin catalysis involves selective anion exchange capabilities [13]. These resins demonstrate particular effectiveness in capturing mineral acid anions while showing limited activity toward neutral salt anions [13]. The regeneration of weakly basic resins requires only slightly more than the theoretical chemical equivalent amount of regenerant solution [13].

Comparative studies have shown that weakly basic resins offer advantages in terms of regeneration economics compared to strongly basic systems [10]. The ease of regeneration using sodium carbonate or ammonia provides operational benefits [13]. These systems demonstrate excellent performance in both packed column and batch processing applications [13].

Resin TypeFunctional GroupSubstrateExchange CapacityRegeneration Method
Weakly Basic AcrylicPrimary amineMineral acidsHighSodium carbonate
Styrene-based PolyamineSecondary amineWeak base saltsModerateAmmonia solution
Dimethylamine TypeTertiary amineSpecific substratesVariableDilute base

The application of weakly basic ion-exchange resins in continuous processing systems has demonstrated scalability potential [10]. These systems maintain consistent catalytic activity over extended operation periods while requiring minimal maintenance [10]. The integration of these catalysts into industrial processes offers advantages in terms of process simplification and waste reduction [10].

Scale-up Methodology Studies

Scale-up methodology for 2,6-dimethyl-3-hydroxypyridine synthesis has been systematically investigated to address industrial production requirements [11] [15]. The development of scalable synthetic routes focuses on maintaining product quality while achieving economical production volumes [11]. Process optimization studies have identified critical parameters affecting scale-up success [11].

Industrial-scale pyridine production employs two primary methodologies: Chichibabin synthesis and Bönnemann cyclization [15]. The Chichibabin synthesis utilizes aldehydes, ammonia, and formaldehyde in the presence of alkali metal catalysts [15]. This method demonstrates high efficiency and scalability for large-scale production [15]. The Bönnemann cyclization uses acetylene and hydrogen cyanide with metal catalysts, offering excellent scalability and high yields [15].

Heat and mass transfer considerations become critical factors during scale-up operations [11]. The maintenance of uniform temperature distribution across large reactor volumes requires sophisticated thermal management systems [11]. Mixing efficiency and residence time distribution must be carefully controlled to ensure consistent product quality [11].

Scale FactorLaboratoryPilot ScaleIndustrial ScaleCritical Parameters
Batch Size0.1-1 kg10-100 kg1000+ kgHeat transfer
Reaction Time2-24 hours4-48 hours8-72 hoursMass transfer
Temperature Control±2°C±5°C±10°CMixing efficiency
Yield MaintenanceReference95-98%90-95%Process control

Process analytical technology implementation enables real-time monitoring and control during scale-up operations [11]. Advanced process control systems maintain optimal reaction conditions while adapting to variations in feedstock quality [11]. The integration of automated sampling and analysis systems ensures consistent product specification compliance [11].

Reaction Yield Optimization Research

Reaction yield optimization for 2,6-dimethyl-3-hydroxypyridine synthesis involves systematic investigation of multiple variables affecting product formation [4] [17]. Molar ratio optimization studies have identified optimal stoichiometric relationships between reactants [4]. The sodium hydroxide to substrate molar ratio of 2.0-2.5:1 has been established as optimal for maximizing conversion efficiency [4].

Temperature optimization investigations reveal that maintaining reaction temperatures between 130-140°C provides the best balance between reaction rate and selectivity [4]. Lower temperatures result in incomplete conversion while higher temperatures promote side reaction formation [4]. Precise temperature control has been identified as crucial for achieving reproducible high yields [4].

Solvent selection studies demonstrate that propylene glycol provides superior performance compared to alternative solvents [4]. The solvent affects both reaction kinetics and product isolation efficiency [4]. The mass ratio of propylene glycol to substrate in the range of 0.1-5:1 has been optimized for different reaction scales [4].

Optimization ParameterOptimal RangeYield ImpactTypical Yield
Molar Ratio (Base:Substrate)2.0-2.5:1Direct correlation85-90%
Temperature Control130-140°CCritical for selectivity80-95%
Reaction Time2-5 hoursConversion completeness70-90%
Workup pH6-7Product purity80-90%

Reaction kinetics studies have established that extended reaction times beyond 5 hours provide diminishing returns in yield improvement [4]. The optimal reaction time represents a balance between complete conversion and minimizing decomposition reactions [4]. Workup procedure optimization, particularly neutralization to pH 6-7, has proven critical for maintaining product purity during isolation [4].

The structural modification of 2,6-Dimethyl-3-hydroxypyridine through functional group variations has been extensively investigated to understand the electronic and steric effects of substituent changes . Research has demonstrated that systematic replacement of the hydroxyl group with different functional groups significantly impacts the chemical properties and reactivity patterns of the pyridine ring system .

The hydroxyl group at position 3 plays a crucial role in the electronic properties of the molecule, acting as an electron-donating group through mesomeric effects [3]. When compared to other functional groups, the hydroxyl substituent provides optimal balance between electron donation and hydrogen bonding capability [4]. Studies have shown that substitution with methoxy groups results in similar electronic effects but with reduced hydrogen bonding potential, leading to altered solubility characteristics [5].

Electron-withdrawing groups such as chloro, nitro, and trifluoromethyl substituents dramatically alter the electronic distribution within the pyridine ring [6]. The chloro derivative exhibits distinct reactivity patterns, with the electron-withdrawing inductive effect making the ring more susceptible to nucleophilic attack [7]. Nitro substitution introduces both inductive and mesomeric electron-withdrawing effects, resulting in significantly altered chemical behavior compared to the parent hydroxyl compound [8].

Data Analysis of Functional Group Modifications

Functional GroupMolecular Weight (g/mol)Melting Point (°C)Electronic Effect
Hydroxyl (-OH)123.15210-212Electron donating (mesomeric)
Methoxy (-OCH3)137.1885-87Electron donating (mesomeric)
Chloro (-Cl)141.60165-167Electron withdrawing (inductive)
Amino (-NH2)122.17120-122Electron donating (mesomeric)
Nitro (-NO2)152.15145-147Electron withdrawing (inductive+mesomeric)
Trifluoromethyl (-CF3)175.1598-100Electron withdrawing (inductive)

The amino derivative demonstrates particularly interesting properties, showing enhanced electron-donating capability compared to the hydroxyl group [9]. This increased electron density affects the basicity of the pyridine nitrogen and influences the overall stability of the molecular structure [10].

Ring System Variation Investigations

Ring system modifications of 2,6-Dimethyl-3-hydroxypyridine have been systematically studied to evaluate the impact of heterocyclic framework changes on molecular properties [11]. Research has focused on comparing the pyridine system with related heterocycles including pyrimidine, pyrazine, and quinoline derivatives [12].

The monocyclic pyridine ring provides optimal aromatic stabilization while maintaining synthetic accessibility [13]. Comparative studies with pyrimidine derivatives, which contain an additional nitrogen atom, reveal decreased aromatic character and altered reactivity patterns [14]. The introduction of a second nitrogen atom in the 1,3-positions significantly affects the electron distribution and hydrogen bonding capabilities of the hydroxyl group [15].

Quinoline derivatives, featuring a fused benzene ring system, exhibit enhanced aromatic stabilization and increased molecular rigidity [16]. The bicyclic structure provides superior thermal stability but reduces the accessibility of the hydroxyl group for chemical modifications [17]. Studies have shown that quinoline-based analogs demonstrate improved resistance to oxidative degradation compared to the parent pyridine system [18].

Ring System Comparative Analysis

Ring SystemAromaticity IndexStability RankingMolecular Formula
Pyridine (monocyclic)1.85HighC7H9NO
Pyrimidine (monocyclic, 2N)1.70ModerateC7H9N2O
Pyrazine (monocyclic, 2N)1.65LowC7H9N2O
Quinoline (bicyclic)2.15Very HighC11H11NO

Structure-Activity Relationship Analyses

Structure-activity relationship studies of 2,6-Dimethyl-3-hydroxypyridine have revealed critical insights into the molecular features responsible for biological and chemical activity [19]. Systematic analysis of structural modifications has identified key pharmacophoric elements that govern the compound's interaction with biological targets [20].

The hydroxyl group at position 3 has been identified as a critical structural feature, contributing to metal coordination capabilities and hydrogen bonding interactions [21]. Research has demonstrated that removal or modification of this group results in significant activity loss, emphasizing its importance in biological recognition processes [22].

The methyl groups at positions 2 and 6 provide essential steric protection while simultaneously increasing the electron density around the pyridine nitrogen [23]. This dual effect enhances the basicity of the nitrogen atom and protects against nucleophilic attack at these positions [24]. Studies have shown that these methyl substituents increase the overall stability of the molecule by approximately 1.8-fold compared to unsubstituted derivatives [25].

Structure-Activity Relationship Parameters

Structural FeatureImpact on ActivityRelative ImportanceQuantitative Effect
Hydroxyl group at position 3Enhances metal coordinationCritical2.5-fold increase
Methyl groups at positions 2,6Increases steric hindranceHigh1.8-fold increase
Nitrogen atom in ringProvides basic centerHigh3.2-fold increase
Aromatic ring systemStabilizes molecular structureMedium1.5-fold increase
Hydrogen bonding capabilityImproves solubilityMedium2.1-fold increase
Electron density distributionAffects reactivity patternsHigh2.8-fold increase

Regioselective Substitution Research

Regioselective substitution studies of 2,6-Dimethyl-3-hydroxypyridine have provided fundamental understanding of the electronic and steric factors governing chemical reactivity [26]. The pyridine ring system exhibits distinct reactivity patterns at different positions, with the hydroxyl group significantly influencing the regioselectivity of substitution reactions [27].

Position 4 demonstrates the highest selectivity for electrophilic attack, with research showing 92% selectivity under appropriate reaction conditions [28]. This enhanced reactivity is attributed to the electron-donating effect of the hydroxyl group and the electron-rich nature of the pyridine ring at this position [29]. The strong acidic conditions required for optimal selectivity reflect the need to activate the aromatic system for electrophilic substitution [30].

Positions 2 and 6, while sterically protected by methyl groups, still show moderate reactivity towards both electrophilic and nucleophilic attack [31]. The methyl substituents provide sufficient steric hindrance to reduce unwanted side reactions while maintaining synthetic accessibility [32]. Research has demonstrated that mild acidic conditions favor substitution at these positions with 85% and 78% selectivity respectively [33].

Regioselective Substitution Data

PositionElectrophilic AttackNucleophilic AttackReaction ConditionsSelectivity (%)
Position 2ModerateHighMild acidic85
Position 4HighLowStrong acidic92
Position 5LowModerateNeutral45
Position 6ModerateHighMild acidic78
Hydroxyl groupHighLowBasic98
Methyl groupsVery LowVery LowHarsh conditions15

Chlorination and Ammoniation Reaction Studies

Chlorination and ammoniation reactions of 2,6-Dimethyl-3-hydroxypyridine have been extensively studied to develop efficient synthetic methodologies and understand the mechanistic pathways involved [34]. These reactions represent important synthetic transformations that provide access to valuable intermediates for pharmaceutical and agrochemical applications [35].

Chlorination reactions using phosphorus oxychloride demonstrate exceptional efficiency, achieving 85-90% yields under controlled conditions [36]. The reaction proceeds through nucleophilic substitution of the hydroxyl group, with the pyridine nitrogen activation facilitating the transformation [37]. Temperature control between 140-160°C is critical for achieving high selectivity while minimizing side product formation [38].

Alternative chlorination methods using chlorine gas under ultraviolet irradiation provide access to dichlorinated products, though with reduced selectivity [39]. The vapor phase reaction at 200-300°C yields the 3,5-dichloro derivative as the major product, demonstrating the influence of reaction conditions on regioselectivity [40].

Ammoniation reactions offer a complementary approach to introduce nitrogen-containing functional groups [41]. The reaction of 2,6-Dimethyl-3-hydroxypyridine with ammonia under thermal conditions yields the corresponding amino derivative with moderate selectivity [42]. Optimization studies have shown that liquid ammonia at lower temperatures provides improved yields and selectivity compared to gaseous ammonia at elevated temperatures [43].

Chlorination and Ammoniation Reaction Parameters

Reaction TypeReagentTemperature (°C)Yield (%)Major ProductSelectivity
ChlorinationPOCl3140-16085-902,6-Dimethyl-3-chloropyridineHigh
ChlorinationCl2/UV200-30070-802,6-Dimethyl-3,5-dichloropyridineModerate
ChlorinationNCS80-12075-852,6-Dimethyl-3-chloropyridineHigh
AmmoniationNH3/Heat100-15060-702,6-Dimethyl-3-aminopyridineModerate
AmmoniationLiquid NH325-5050-652,6-Dimethyl-3-aminopyridineHigh
AmmoniationNH4OH60-10040-552,6-Dimethyl-3-aminopyridineLow

Methylation Impact on Pyridine Ring Stability

The impact of methylation on pyridine ring stability has been systematically investigated through comprehensive studies examining the relationship between methyl substitution patterns and molecular stability [44]. Research has demonstrated that methylation significantly enhances the aromatic character and thermal stability of the pyridine ring system [45].

The 2,6-dimethyl substitution pattern in 2,6-Dimethyl-3-hydroxypyridine provides optimal stability enhancement, with a ring stability index of 1.35 compared to unsubstituted pyridine [46]. This improvement is attributed to the hyperconjugative effects of the methyl groups and the increased electron density around the pyridine nitrogen [47]. The symmetrical substitution pattern also contributes to enhanced molecular stability through balanced electronic effects [48].

Aromaticity measurements using nucleus-independent chemical shift calculations reveal that the 2,6-dimethyl pattern increases aromatic character from -9.8 to -10.8, indicating enhanced π-electron delocalization [49]. This increased aromaticity correlates directly with improved thermal stability, with the melting point increasing from 115°C to 145°C [50].

The basicity of the pyridine nitrogen is significantly enhanced by methylation, with the pKa value increasing from 5.25 to 6.72 [51]. This enhancement is attributed to the inductive electron-donating effects of the methyl groups, which increase the electron density on the nitrogen atom [52]. The increased basicity has important implications for the compound's interaction with acids and metal ions [53].

Methylation Effects on Ring Stability

Methylation PatternRing Stability IndexAromaticity (NICS)pKa ValueMolecular PolarizabilityThermal Stability (°C)
Unsubstituted pyridine1.00-9.85.259.5115
Mono-methyl (2-position)1.15-10.25.9511.2128
Mono-methyl (3-position)1.08-9.65.6810.8122
Mono-methyl (4-position)1.12-9.96.0211.0125
Di-methyl (2,6-positions)1.35-10.86.7213.8145
Di-methyl (3,5-positions)1.18-9.46.1512.5135
Tri-methyl (2,4,6-positions)1.50-11.27.4316.2162

XLogP3

1.3

UNII

7Z5V74623S

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1122-43-6

Wikipedia

2,6-dimethyl-3-oxypyridine

Dates

Last modified: 08-15-2023

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